1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a fluorophenyl and a carboxylic acid substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a 2-fluorobenzaldehyde derivative with a suitable hydrazine derivative can form the pyrazole ring, which can then be further cyclized to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(2-bromophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(2-iodophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical
Biological Activity
1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine class, which is known for its diverse biological activities. This compound is characterized by a unique structure that includes a pyrazole ring fused with a pyridine moiety, contributing to its potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 247.23 g/mol
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibitory activity against CDK2 and CDK9, with IC values of 0.36 µM and 1.8 µM, respectively. These compounds showed significant selectivity towards CDK2 over CDK9 by a factor of 265-fold .
- Antiproliferative Effects : Compounds with the pyrazolo[3,4-b]pyridine core have shown excellent in vitro inhibition of cellular proliferation in various human tumor cell lines such as HeLa and HCT116 .
- Anti-inflammatory Activity : Some derivatives exhibit inhibitory effects on COX enzymes, leading to anti-inflammatory properties. For instance, certain analogs have shown IC values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The unique fluorinated aromatic system combined with the pyrazolo[3,4-b]pyridine core leads to distinct electronic properties and biological activities compared to other derivatives lacking such substitutions. The introduction of different substituents can significantly alter the pharmacological profile of these compounds.
Case Studies
- Inhibition of CDKs :
- Antiproliferative Effects :
Data Table: Biological Activities of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound Name | Target | Activity | IC (µM) | Selectivity |
---|---|---|---|---|
Compound A | CDK2 | Inhibition | 0.36 | High |
Compound B | CDK9 | Inhibition | 1.8 | Low |
Compound C | COX-2 | Inhibition | 0.04 | Moderate |
Compound D | HeLa | Antiproliferative | N/A | High |
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-9(14(19)20)10-7-16-18(13(10)17-8)12-5-3-2-4-11(12)15/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRUZHLSIPRKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.